molecular formula C15H12ClNO3 B13783535 2-Acetoxybenzyl 2-chloro-3-pyridyl ketone CAS No. 898766-35-3

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone

Cat. No.: B13783535
CAS No.: 898766-35-3
M. Wt: 289.71 g/mol
InChI Key: GYQZZYILMNYCIE-UHFFFAOYSA-N
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Description

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol . It is known for its unique structure, which includes an acetoxybenzyl group and a chloropyridyl ketone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-acetoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets. The acetoxybenzyl group can undergo hydrolysis to release acetic acid, while the chloropyridyl ketone moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is unique due to its specific substitution pattern on the pyridyl ring, which influences its reactivity and interaction with biological targets. This uniqueness makes it valuable for targeted research applications and the development of specialized chemical processes .

Biological Activity

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone (CAS No. 898766-35-3) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an acetoxy group, a benzyl moiety, and a chloro-substituted pyridine ring. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, and provides insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClNO3C_{15}H_{12}ClNO_3, with a molecular weight of approximately 289.71 g/mol. The presence of functional groups such as the acetoxy and chloro groups suggests that the compound can participate in various chemical reactions, enhancing its utility in organic synthesis and medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various bacterial and fungal strains. The pyridine ring's ability to interact with biological targets enhances its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The structural features allow for interaction with enzymes and receptors involved in cancer progression, making it a candidate for further investigation in cancer therapy.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The chloro group in the structure may facilitate binding to specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Nucleophilic Substitution Reactions : The acetoxy group can undergo hydrolysis, leading to the formation of acetic acid and increasing the reactivity of the compound towards biological targets.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • A study on pyridine derivatives highlighted their potential as anticancer agents by demonstrating significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer) cells .
  • Another investigation focused on the antifungal activity of related compounds, showing efficacy against Candida species by disrupting biofilm formation and membrane integrity .

Comparative Analysis

The following table summarizes comparisons between this compound and structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesNotable Biological Activity
2-Acetoxybenzaldehyde Contains an aldehyde instead of a ketoneMore reactive; potential for diverse biological actions
3-Chlorobenzyl 3-pyridyl ketone Different substitution patternVaries in biological activity; potential as an enzyme inhibitor
Acetophenone Lacks the pyridine moietyCommonly used as a solvent; limited biological activity
Benzoylpyridine Contains a benzoyl groupKnown for diverse biological activities

Properties

CAS No.

898766-35-3

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

[2-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate

InChI

InChI=1S/C15H12ClNO3/c1-10(18)20-14-7-3-2-5-11(14)9-13(19)12-6-4-8-17-15(12)16/h2-8H,9H2,1H3

InChI Key

GYQZZYILMNYCIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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